

2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride physical properties

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Compound of Interest

Compound Name: 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride

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An In-depth Technical Guide to the Physical Properties of **2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride**

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of **2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride** (CAS No. 1220039-69-9). As a pivotal building block in modern medicinal chemistry, this compound's fused pyrrolidine and piperidine ring system offers a valuable scaffold for constructing complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed physicochemical data, validated analytical protocols, and expert insights into its handling and application. We will delve into its structural characterization via NMR, MS, and HPLC, providing a framework for its successful integration into synthetic and drug discovery workflows.

Introduction: A Strategic Building Block in Medicinal Chemistry

The pyrrolo[3,4-c]pyridine core is a significant heterocyclic scaffold due to its structural resemblance to numerous bioactive natural products and synthetic drugs.^[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, and antitumor properties.^{[1][2]}

The subject of this guide, **2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride**, is a strategically modified version of this core, designed for enhanced utility in multi-step organic synthesis.[3][4]

- **The Boc Protecting Group:** The tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen serves as a robust protecting group. This allows for selective chemical transformations on the piperidine nitrogen without unintended reactions, a critical feature for controlled, sequential synthesis of complex target molecules.[3]
- **The Hydrochloride Salt:** The formation of a hydrochloride salt significantly enhances the compound's stability and handling characteristics. As a crystalline solid, it is easier to weigh and store compared to the often-oily free base. Furthermore, the salt form typically imparts greater solubility in polar protic solvents, which can be advantageous in certain reaction and purification conditions.

This combination of a versatile scaffold, a strategic protecting group, and favorable physical form makes this compound a high-value intermediate in the synthesis of novel therapeutics, particularly kinase inhibitors and agents targeting the central nervous system (CNS).[3][4]

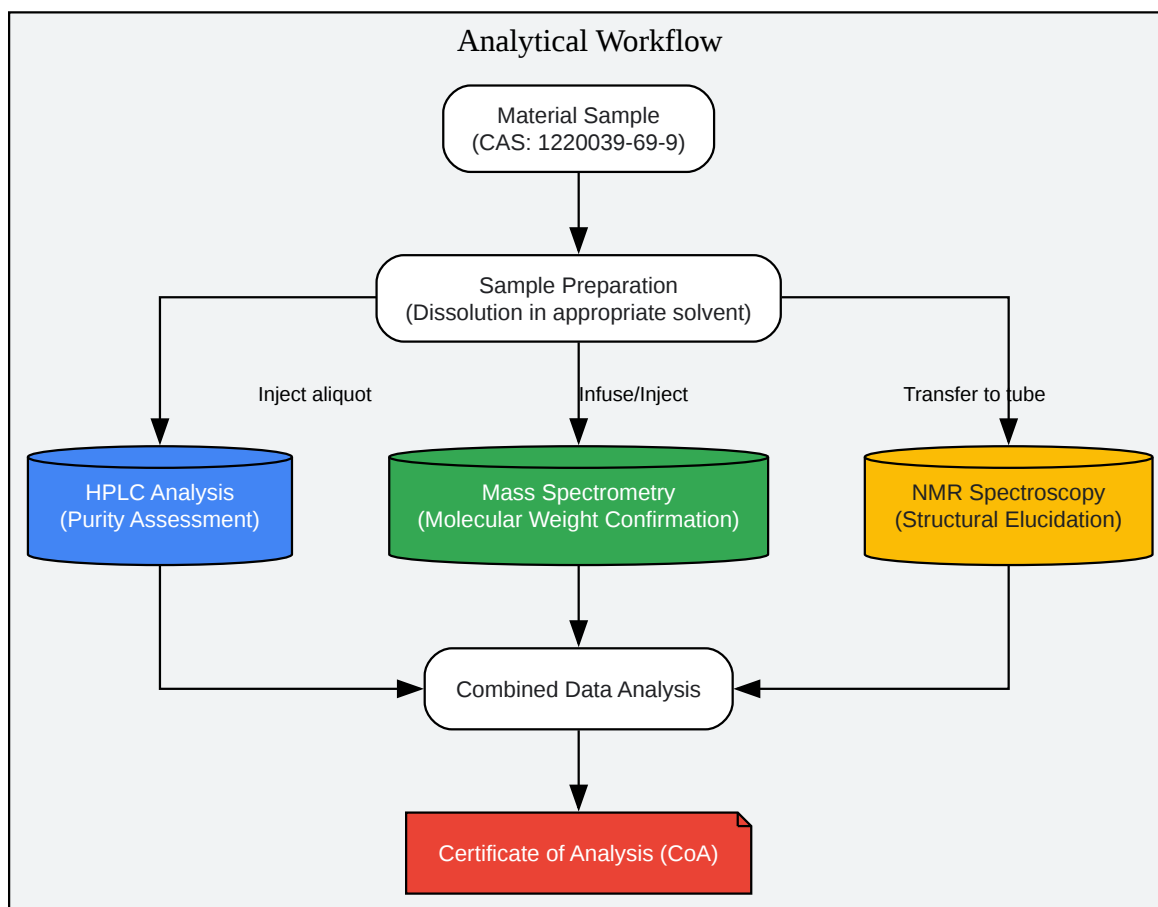
Core Physicochemical Properties

The fundamental physical and chemical properties of **2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride** are summarized below. This data is essential for accurate reagent preparation, reaction stoichiometry calculations, and safety assessments.

Property	Value	Source(s)
CAS Number	1220039-69-9	[3] [5] [6] [7]
Synonym	tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate hydrochloride	[5] [6]
Molecular Formula	C ₁₂ H ₂₃ ClN ₂ O ₂	[3] [4] [5] [6]
Molecular Weight	262.78 g/mol	[3] [4] [5]
Appearance	White to off-white solid	Inferred from typical nature of hydrochloride salts
Purity	Typically ≥95%	[3] [6] [8]
Melting Point	Not publicly available; must be determined experimentally	
Solubility	Soluble in water, methanol, and DMSO. Limited solubility in non-polar organic solvents.	Inferred from chemical structure (hydrochloride salt)
SMILES String	Cl.CC(C)(C)OC(=O)N1CC2CCNCC2C1	[6]

Analytical Characterization: A Validating Workflow

Ensuring the identity, purity, and structural integrity of a starting material is paramount in any synthetic campaign. The following section outlines standard, field-proven protocols for the comprehensive characterization of **2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride**.



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Caption: Standard analytical workflow for compound validation.

Protocol: Purity Determination by HPLC

Objective: To quantify the purity of the compound and identify any potential impurities.

- Materials & Reagents:
 - **2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride**
 - Acetonitrile (HPLC grade)

- Water (HPLC grade)
- Trifluoroacetic acid (TFA) or Formic Acid (FA)
- C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 μ m particle size)
- Procedure:
 - Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA (or FA) in Water.
 - Mobile Phase B: 0.1% TFA (or FA) in Acetonitrile.
 - Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in Mobile Phase A.
 - HPLC Method:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Detection: UV at 210 nm (as the Boc-group has a weak chromophore).
 - Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
 - Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
- Expertise & Experience: A C18 column is the workhorse for polar to moderately non-polar small molecules. The use of an acid modifier like TFA or FA is crucial; it protonates residual silanols on the silica support, improving peak shape, and acts as an ion-pairing agent for the positively charged analyte, leading to better retention and resolution. Detection at low UV wavelengths is necessary because the molecule lacks a strong chromophore.

Protocol: Molecular Weight Confirmation by Mass Spectrometry

Objective: To confirm the molecular weight of the compound by observing its molecular ion.

- Materials & Reagents:
 - Analyte solution (can be the effluent from HPLC or a separately prepared solution in Methanol/Water)
 - Mass Spectrometer with Electrospray Ionization (ESI) source
- Procedure:
 - Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set the ESI source to positive ion mode.
 - Sample Introduction: Introduce the sample via direct infusion or through an LC-MS interface.
 - Data Acquisition: Scan a mass range appropriate for the expected ion (e.g., m/z 100-500).
 - Analysis: Look for the molecular ion peak. Since the starting material is the hydrochloride salt, the observed species will be the free base $[M+H]^+$.
 - Expected $[M+H]^+$ for $C_{12}H_{22}N_2O_2$ = 227.17 m/z
- Expertise & Experience: ESI is the preferred ionization technique for polar, pre-charged, or easily ionizable molecules like this one. In positive mode, the molecule readily accepts a proton to form the $[M+H]^+$ ion. The observed mass will correspond to the free base, not the full salt, as the chloride counter-ion is not covalently bound and will not be observed. This is a self-validating check: observing the correct mass for the free base confirms the core molecular structure.

Protocol: Structural Elucidation by NMR Spectroscopy

Objective: To confirm the covalent structure of the molecule by analyzing the chemical environment of its protons (1H NMR).

- Materials & Reagents:
 - **2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride**
 - Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD)
 - NMR tubes
 - NMR Spectrometer (≥400 MHz recommended)
- Procedure:
 - Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent directly in an NMR tube.
 - Data Acquisition: Acquire a ¹H NMR spectrum. Typical parameters include 16-32 scans, a spectral width of ~12 ppm, and a relaxation delay of 1-2 seconds.
 - Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate the peaks and analyze the chemical shifts (ppm) and coupling patterns to confirm they are consistent with the expected structure. Key expected signals include the large singlet around 1.4 ppm for the Boc group's methyl protons and a complex series of multiplets in the aliphatic region (1.5-4.0 ppm) for the fused ring protons.
- Expertise & Experience: The choice of solvent is critical. DMSO-d₆ or Methanol-d₄ (CD₃OD) are excellent choices as they readily dissolve the hydrochloride salt and their residual solvent peaks are well-documented. If using D₂O, be aware that the N-H protons will exchange with deuterium and become invisible. A high-field spectrometer (≥400 MHz) is recommended to resolve the complex, overlapping signals of the aliphatic ring protons, which is essential for unambiguous structural confirmation.

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity and purity of this reagent.

- Storage: The compound should be stored under controlled conditions. Recommendations vary by supplier, but common practice is to store at room temperature or refrigerated (2-8°C) in a dry environment.^{[3][4][6][8]} For long-term storage, keeping the material in a tightly

sealed container under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent moisture absorption and potential degradation.

- Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The material should be handled in a well-ventilated area or a chemical fume hood. In case of contact, wash the affected area with plenty of water.[5]

Conclusion

2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride is a well-defined chemical entity with properties that make it an exceptionally useful building block for drug discovery. Its stable, easy-to-handle solid form, combined with the strategically placed Boc protecting group, provides synthetic chemists with a reliable and versatile tool for accessing novel chemical space. The analytical protocols detailed herein provide a robust framework for quality control, ensuring that researchers can proceed with confidence in their synthetic endeavors.

Understanding the physical properties and analytical signatures of this key intermediate is the first step toward its successful application in the development of next-generation therapeutics.

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